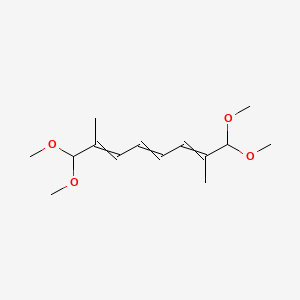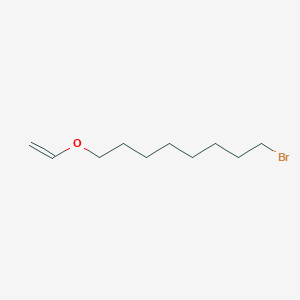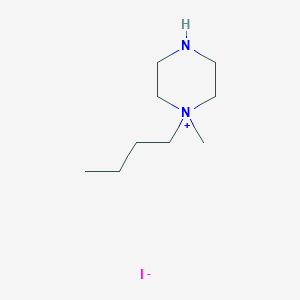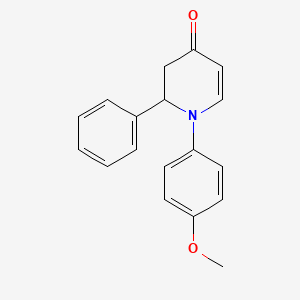![molecular formula C16H17N3O2 B14278480 4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine CAS No. 163968-99-8](/img/structure/B14278480.png)
4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine is a chemical compound with a complex structure that includes both aromatic and heterocyclic elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the condensation of an appropriate diethoxy-substituted benzene derivative with an amine source under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the imino group and the heterocyclic ring structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The industrial production process would also include purification steps such as crystallization or chromatography to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions can vary widely but often involve the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies of enzyme interactions and as a probe for biological pathways.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecule. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Diethoxy-1H-isoindol-3-amine
- 4,9-Diethoxy-1H-benzo[F]isoindol-3-amine
Uniqueness
4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine is unique due to its specific substitution pattern and the presence of the imino group. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
163968-99-8 |
|---|---|
Molekularformel |
C16H17N3O2 |
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
4,9-diethoxy-3-iminobenzo[f]isoindol-1-amine |
InChI |
InChI=1S/C16H17N3O2/c1-3-20-13-9-7-5-6-8-10(9)14(21-4-2)12-11(13)15(17)19-16(12)18/h5-8H,3-4H2,1-2H3,(H3,17,18,19) |
InChI-Schlüssel |
RGACNZNNZCFKQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=C(C3=CC=CC=C31)OCC)C(=N)N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B14278399.png)
![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)


![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)

![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

![2,5-Bis[(dodecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14278451.png)




